5-ethoxy-1H-indole-2-carbohydrazide
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Overview
Description
5-Ethoxy-1H-indole-2-carbohydrazide is a chemical compound with the molecular formula C11H13N3O2 and a molecular weight of 219.25 g/mol . It is an indole derivative, which means it contains the indole nucleus, a structure known for its presence in many bioactive compounds. Indole derivatives are widely studied due to their diverse biological activities and potential therapeutic applications .
Mechanism of Action
Target of Action
It’s known that indole derivatives, which include this compound, have a broad spectrum of biological activities and can bind with high affinity to multiple receptors . These receptors could potentially be the targets of 5-ethoxy-1H-indole-2-carbohydrazide.
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their biological effects . The exact nature of these interactions and changes would depend on the specific targets involved.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Indole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that this compound could have a range of molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
5-Ethoxy-1H-indole-2-carbohydrazide, like other indole derivatives, is likely to interact with a variety of enzymes, proteins, and other biomoleculesIndole derivatives are known to exhibit a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
Indole derivatives have been shown to influence cell function in a variety of ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
The synthesis of 5-ethoxy-1H-indole-2-carbohydrazide typically involves the reaction of ethyl 5-ethoxyindole-2-carboxylate with hydrazine hydrate. The reaction is carried out under reflux conditions, where the ester group is converted into a carbohydrazide group . The general reaction scheme is as follows:
Starting Material: Ethyl 5-ethoxyindole-2-carboxylate
Reagent: Hydrazine hydrate
Reaction Conditions: Reflux
Chemical Reactions Analysis
5-Ethoxy-1H-indole-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions can convert the carbohydrazide group into other functional groups. Sodium borohydride (NaBH4) is a common reducing agent.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus. Reagents such as halogens (e.g., bromine) can be used for halogenation reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Ethoxy-1H-indole-2-carbohydrazide has several scientific research applications, including:
Comparison with Similar Compounds
5-Ethoxy-1H-indole-2-carbohydrazide can be compared with other indole derivatives, such as:
- 5-Chloro-3-(o-tolylsulfonyl)-1H-indole-2-carbohydrazide
- 5-Chloro-N’-isopropyl-3-(o-tolylsulfonyl)-1H-indole-2-carbohydrazide
These compounds share a similar indole nucleus but differ in their substituents, which can influence their biological activities and chemical properties
Properties
IUPAC Name |
5-ethoxy-1H-indole-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-2-16-8-3-4-9-7(5-8)6-10(13-9)11(15)14-12/h3-6,13H,2,12H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONOLNCQRLCOPCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(=C2)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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